molecular formula C17H14ClN3OS B12022440 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 618439-53-5

2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B12022440
CAS No.: 618439-53-5
M. Wt: 343.8 g/mol
InChI Key: FNAGAHDCGZIONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with acetic acid and methyl isothiocyanate under reflux conditions.

    Thioether Formation: The resulting triazole derivative is then reacted with 1-phenylethanone in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biology, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial and fungal strains.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Bromophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
  • 2-((4-(4-Fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Uniqueness

Compared to similar compounds, 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone exhibits unique properties due to the presence of the chlorine atom. This substitution can influence the compound’s reactivity, biological activity, and overall stability, making it a compound of interest for further research and development.

Properties

CAS No.

618439-53-5

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C17H14ClN3OS/c1-12-19-20-17(21(12)15-9-7-14(18)8-10-15)23-11-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

FNAGAHDCGZIONN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.